molecular formula C9H22N2 B123171 4-Isopropyl-1,5-hexanediamine CAS No. 149963-21-3

4-Isopropyl-1,5-hexanediamine

Cat. No. B123171
M. Wt: 158.28 g/mol
InChI Key: GRGWIWJTYBPVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-1,5-hexanediamine, also known as IPH, is a chemical compound that has gained significant attention in scientific research. IPH is a diamine derivative that is structurally similar to other diamines such as 1,6-hexanediamine and 1,5-pentanediamine. IPH has been synthesized through various methods, and its applications in scientific research have been explored extensively.

Mechanism Of Action

The mechanism of action of 4-Isopropyl-1,5-hexanediamine is not fully understood, but it is believed to act as a nucleophilic catalyst in various reactions. 4-Isopropyl-1,5-hexanediamine has been shown to increase the rate of reaction between isocyanates and amines, which is a key step in the synthesis of polyurethane foams and coatings.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Isopropyl-1,5-hexanediamine. However, it has been reported that 4-Isopropyl-1,5-hexanediamine is a mild irritant to the skin and eyes, and may cause respiratory irritation if inhaled.

Advantages And Limitations For Lab Experiments

4-Isopropyl-1,5-hexanediamine has several advantages for use in lab experiments, including its ability to act as a nucleophilic catalyst and its compatibility with various polymer systems. However, 4-Isopropyl-1,5-hexanediamine has limitations such as its potential toxicity and the need for careful handling during synthesis and use.

Future Directions

There are several future directions for research involving 4-Isopropyl-1,5-hexanediamine. One potential area of research is the development of new 4-Isopropyl-1,5-hexanediamine-based catalysts for use in the synthesis of polyurethane foams and coatings. Another area of research is the synthesis of novel polymers using 4-Isopropyl-1,5-hexanediamine as a crosslinker, with a focus on enhancing their mechanical and thermal properties. Additionally, the potential toxicity of 4-Isopropyl-1,5-hexanediamine warrants further investigation to ensure safe handling and use in scientific research.
In conclusion, 4-Isopropyl-1,5-hexanediamine is a chemical compound that has shown promising applications in scientific research, particularly in the synthesis of polyurethane foams and coatings. Its mechanism of action and potential toxicity require further investigation, but there are several future directions for research involving 4-Isopropyl-1,5-hexanediamine.

Scientific Research Applications

4-Isopropyl-1,5-hexanediamine has been used in various scientific research applications, including the synthesis of polyurethane foams and coatings. 4-Isopropyl-1,5-hexanediamine has also been used as a curing agent for epoxy resins and as a crosslinker for polyurethane elastomers. Additionally, 4-Isopropyl-1,5-hexanediamine has been used in the synthesis of novel polymers with enhanced mechanical and thermal properties.

properties

CAS RN

149963-21-3

Product Name

4-Isopropyl-1,5-hexanediamine

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

4-propan-2-ylhexane-1,5-diamine

InChI

InChI=1S/C9H22N2/c1-7(2)9(8(3)11)5-4-6-10/h7-9H,4-6,10-11H2,1-3H3

InChI Key

GRGWIWJTYBPVSJ-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN)C(C)N

Canonical SMILES

CC(C)C(CCCN)C(C)N

synonyms

1,5-Hexanediamine, 4-(1-methylethyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of 4-isopropyl-5-oxohexanenitrile (purity 95.7%) and 115 g of liquid ammonia were pumped hourly from bottom to top at 250 bar and 80° C. through a tubular reactor (diameter 16 mm, fill level 50 cm, oil-heated twin jacket) arranged before the hydrogenation reactor and filled with 63.5 g (100 ml) of titanium dioxide (anatase) in the form of 1.5 mm pellets. 100 l (s.t.p.)/h of hydrogen were subsequently passed in, and the product discharged from the upstream imination reactor was passed through the hydrogenation reactor from bottom to top at 250 bar and 110° C. The mixture was decompressed at atmospheric pressure, the ammonia was removed by distillation, and the discharge from 72 hours was separated by fractional distillation on a 30 cm packed column (3-mm glass rings). 640 g of 4-isopropyl-1,5-hexanediamine were obtained as a colorless liquid (b.p. 80° C./1 mbar), corresponding to a yield of 90 %.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
115 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
catalyst
Reaction Step Four
Quantity
100 L
Type
solvent
Reaction Step Five

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